molecular formula C11H14BrNO3S B8237691 4-{[(3-Bromophenyl)methane]sulfonyl}morpholine

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine

Cat. No.: B8237691
M. Wt: 320.20 g/mol
InChI Key: PHKIAIXNDRAMKE-UHFFFAOYSA-N
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Description

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine is an organic compound with the molecular formula C10H12BrNO3S It is a morpholine derivative where the morpholine ring is substituted with a 3-bromophenylmethylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(3-Bromophenyl)methane]sulfonyl}morpholine typically involves the reaction of morpholine with 3-bromobenzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine undergoes various types of chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenylmethylsulfonylmorpholine.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Phenylmethylsulfonylmorpholine.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[(3-Bromophenyl)methane]sulfonyl}morpholine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the sulfonyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Bromophenyl)methylsulfonyl]morpholine
  • 4-[(3-Chlorophenyl)methylsulfonyl]morpholine
  • 4-[(3-Fluorophenyl)methylsulfonyl]morpholine

Uniqueness

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions where selective bromination is required. Additionally, the bromine atom can be easily substituted, allowing for the synthesis of a wide range of derivatives .

Biological Activity

4-{[(3-Bromophenyl)methane]sulfonyl}morpholine is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a morpholine ring substituted with a sulfonyl group and a bromophenyl moiety. The structural formula can be represented as follows:

\text{C}_1_0\text{H}_{12}\text{BrN}_1\text{O}_2\text{S}

This structure allows for unique interactions with biological macromolecules, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The sulfonyl group can form covalent bonds with nucleophilic residues in proteins, modulating enzyme activity.
  • Receptor Interaction : The bromophenyl group engages in π-π interactions with aromatic residues in proteins, potentially influencing receptor binding and signaling pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For instance, flow cytometric analyses revealed increased apoptosis rates in treated cells compared to controls .

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell LineIC50 (µM)Mechanism of Action
HAP-125Induction of apoptosis
A278018Caspase activation
Multiple linesVariesEnzyme inhibition

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory effects. In animal models, it demonstrated the ability to reduce inflammatory markers and cytokine production, suggesting potential applications in treating inflammatory diseases.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Case Study 1 : A study on murine models of cancer showed that treatment with the compound led to a significant reduction in tumor size and improved survival rates compared to untreated controls.
  • Case Study 2 : Clinical trials investigating the compound's use in inflammatory bowel disease reported promising results, with patients experiencing reduced symptoms and improved quality of life following treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications to the bromophenyl or sulfonyl groups can significantly influence potency and selectivity against specific targets. For example, variations in halogen substitution patterns have been correlated with enhanced anticancer activity .

Table 2: Structure-Activity Relationship Insights

SubstituentEffect on Activity
BromineIncreased potency
Methyl groupEnhanced selectivity
SulfonamideImproved solubility

Properties

IUPAC Name

4-[(3-bromophenyl)methylsulfonyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO3S/c12-11-3-1-2-10(8-11)9-17(14,15)13-4-6-16-7-5-13/h1-3,8H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHKIAIXNDRAMKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)CC2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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